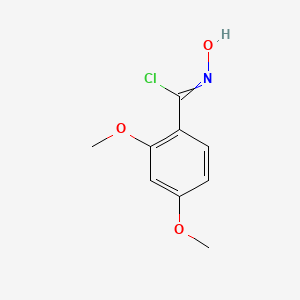
7-Methylquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylquinoline-6-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry. The compound this compound is characterized by a methyl group at the 7th position and a carboxylic acid group at the 6th position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis are commonly used to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline-6-carboxylic acid.
Reduction: 7-Methylquinoline-6-methanol or 7-Methylquinoline-6-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Methylquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: Lacks the methyl group at the 7th position.
7-Methylquinoline: Lacks the carboxylic acid group at the 6th position.
Quinoline-4-carboxylic acid: Has the carboxylic acid group at the 4th position instead of the 6th
Uniqueness: 7-Methylquinoline-6-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
7-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-5-10-8(3-2-4-12-10)6-9(7)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
APQAKKWYIPRMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


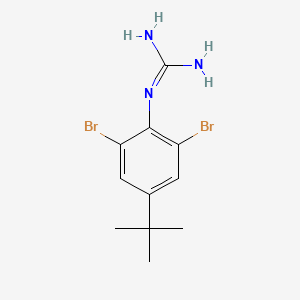
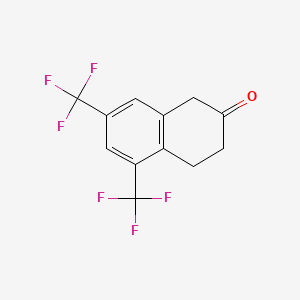
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)

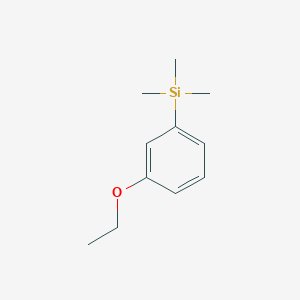
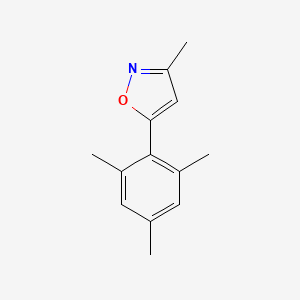
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)
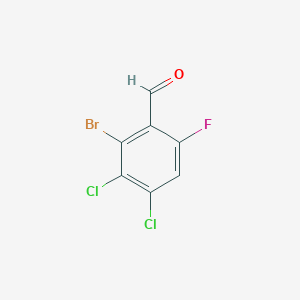
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol](/img/structure/B13681946.png)
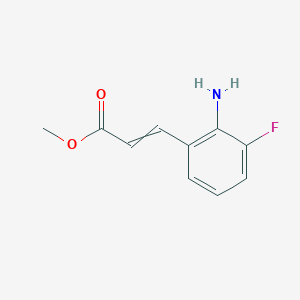
![[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)
